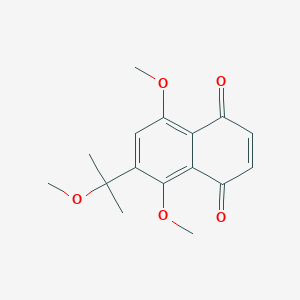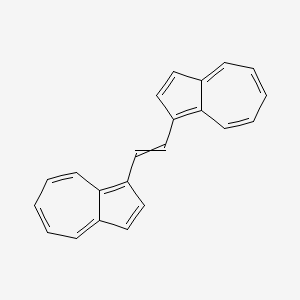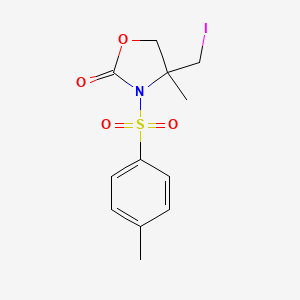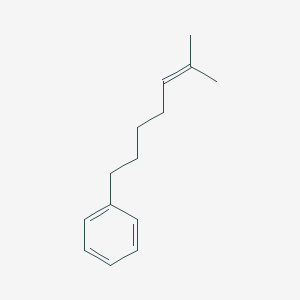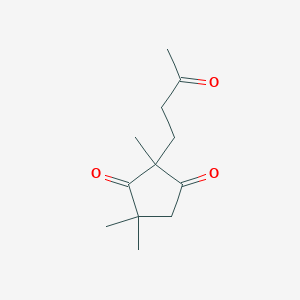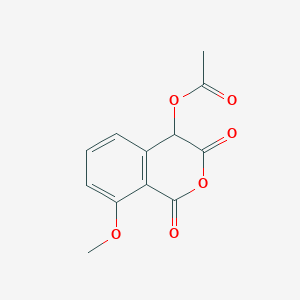![molecular formula C17H20O3 B14344900 2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol CAS No. 93727-88-9](/img/structure/B14344900.png)
2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol is an organic compound that features a propane-1,3-diol backbone with a 4-methoxyphenyl and a phenyl group attached to the central carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with benzyl alcohol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reduction step, making the process more efficient.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or toluene derivatives.
Substitution: Formation of brominated benzyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor binding: Interacting with cell surface receptors to trigger downstream signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-propanediol: Similar backbone but lacks the aromatic groups.
4-Methoxyphenethylamine: Contains a methoxyphenyl group but differs in the overall structure.
Benzyl alcohol: Shares the benzylic alcohol moiety but lacks the propane-1,3-diol structure.
Uniqueness
2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol is unique due to its combination of aromatic groups and diol functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
93727-88-9 |
|---|---|
Fórmula molecular |
C17H20O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)-phenylmethyl]propane-1,3-diol |
InChI |
InChI=1S/C17H20O3/c1-20-16-9-7-14(8-10-16)17(15(11-18)12-19)13-5-3-2-4-6-13/h2-10,15,17-19H,11-12H2,1H3 |
Clave InChI |
WFJPMKPPOPWKDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


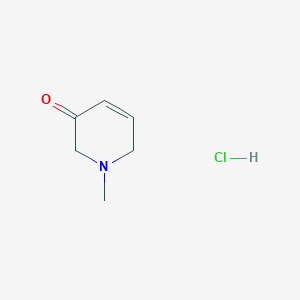
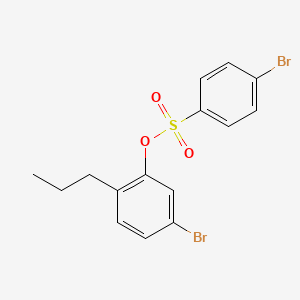
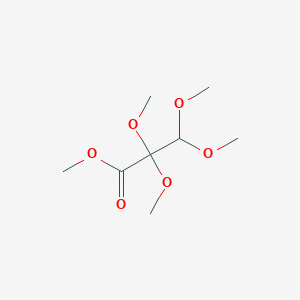
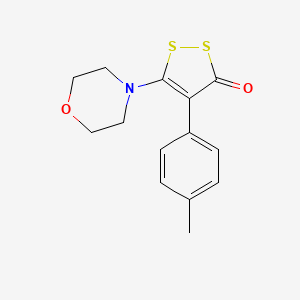
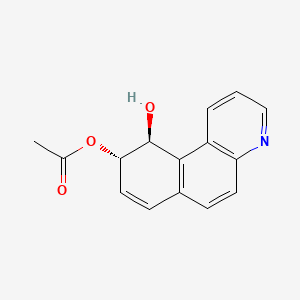
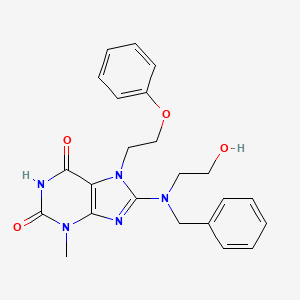
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

